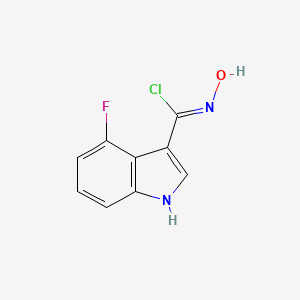

2-(((5-Chloro-2-méthoxyphényl)amino)méthyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives has been a subject of interest due to their potential biological activities. In the first paper, the synthesis of a series of compounds based on the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus was described. These compounds were modified at positions C-4 to C-7 with different substituents such as chloro, methyl, or methoxy groups. The indole nitrogen was also alkylated with small alkyl groups like methyl or ethyl, leading to the identification of a highly potent antiproliferative agent . Another study focused on the synthesis of a library of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives with various amine moieties, aiming to find potential antipsychotics with PDE10A-inhibiting properties and serotonin receptor affinities .

Molecular Structure Analysis

The crystal structure of a Mannich base derivative of isoindole-1,3-dione was analyzed in the third paper. The compound crystallized in the triclinic space group and featured a V-shaped conformation with a dihedral angle of 75.47° between the phthalimide and aniline rings. The molecular structure was stabilized by hydrogen bonding and π-π interactions . Similarly, the fifth paper discussed the structural and conformational properties of a divalent sulfur substituted phthalimide, which crystallized in the monoclinic space group. The conformation of the N S C O group was found to be syn, and the molecular structure was well reproduced by theoretical calculations .

Chemical Reactions Analysis

The fourth paper detailed the cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles, which led to the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one. This compound was derived by the degradation of the "red pigment" and confirmed by synthesis .

Physical and Chemical Properties Analysis

The vibrational properties of the divalent sulfur substituted phthalimide were studied using infrared and Raman spectroscopies, complemented by quantum chemical calculations. The experimental molecular structure was confirmed by X-ray diffraction methods . In another study, the structure of a 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was characterized using 1D and 2D NMR spectroscopy, which played a crucial role in confirming the identity of the synthesized compound .

Applications De Recherche Scientifique

Synthèse pharmaceutique

Ce composé, caractérisé par un noyau isoindoline et des groupes carbonylés en positions 1 et 3, a suscité un intérêt considérable pour son utilisation potentielle dans la synthèse pharmaceutique . Les relations structure-activité et les propriétés biologiques des dérivés de la N-isoindoline-1,3-dione sont étudiées dans le but de libérer leur potentiel en tant qu'agents thérapeutiques .

Herbicides

Les hétérocycles de la N-isoindoline-1,3-dione, qui comprennent le composé en question, se sont avérés avoir des applications dans le développement d'herbicides . Leur structure chimique et leur réactivité uniques les rendent adaptés à cet usage .

Colorants et teintures

Ces composés ont également été utilisés dans la production de colorants et de teintures . Leur nature aromatique et la présence de groupes carbonyles contribuent à leurs propriétés de coloration .

Additifs polymères

Le composé s'est avéré utile comme additif dans les polymères . Cela est probablement dû à sa stabilité chimique et à sa réactivité .

Synthèse organique

Les hétérocycles de la N-isoindoline-1,3-dione ont été utilisés dans divers procédés de synthèse organique . Leur réactivité chimique diversifiée les rend adaptés à une variété d'applications synthétiques .

Matériaux photochromes

Le composé a été utilisé dans le développement de matériaux photochromes . Ce sont des matériaux qui changent de couleur en réponse à la lumière, et les propriétés uniques des hétérocycles de la N-isoindoline-1,3-dione les rendent adaptés à cette application .

Couplage de Suzuki-Miyaura

Le composé peut être utilisé dans le couplage de Suzuki-Miyaura, une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée . Les conditions réactionnelles douces et tolérantes aux groupes fonctionnels, ainsi que la nature relativement stable et écologiquement bénigne des réactifs organoborés utilisés dans ce processus, en font un candidat approprié .

Réactifs antimicrobiens, antioxydants, antibiotiques et anticancéreux

Les complexes du composé se sont avérés jouer un rôle important en tant que réactifs antimicrobiens, antioxydants, antibiotiques et anticancéreux . Cela souligne le potentiel du composé dans le développement de nouveaux agents thérapeutiques .

Mécanisme D'action

Target of Action

The primary targets of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione are likely to be multiple receptors due to the indole scaffold present in the compound . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

It’s suggested that the compound interacts with its targets (receptors) and induces changes that lead to its biological effects . The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction .

Biochemical Pathways

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The compound was tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .

Result of Action

One of the isoindoline derivatives tested was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Analyse Biochimique

Biochemical Properties

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the human dopamine receptor D2, where it binds with high affinity . This interaction is significant as it can modulate the receptor’s activity, potentially influencing neurological processes. Additionally, the compound’s structure allows it to participate in various biochemical pathways, contributing to its broad-spectrum biological activities.

Cellular Effects

The effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D2 can alter cell signaling pathways, affecting neurotransmission and other cellular processes . Furthermore, this compound has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular metabolism. These effects highlight the compound’s potential in therapeutic applications, particularly in neurological disorders.

Molecular Mechanism

The molecular mechanism of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. For instance, its binding to the dopamine receptor D2 involves interactions with specific amino acid residues at the receptor’s allosteric binding site . This binding can lead to either inhibition or activation of the receptor, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission through its interaction with the dopamine receptor D2 . At higher doses, the compound can exhibit toxic or adverse effects, potentially leading to cellular damage or other negative outcomes. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe and effective use in clinical settings.

Metabolic Pathways

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with the dopamine receptor D2 can affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, the compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence its biological activity.

Transport and Distribution

The transport and distribution of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific tissues or compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the dopamine receptor D2 suggests that it may localize to regions of the cell where this receptor is abundant, such as the plasma membrane or specific intracellular compartments. This localization can influence the compound’s activity and its overall effects on cellular function.

Propriétés

IUPAC Name |

2-[(5-chloro-2-methoxyanilino)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-13(14)18-9-19-15(20)11-4-2-3-5-12(11)16(19)21/h2-8,18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNRGKZUKYVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)

![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)